molecular formula C14H11ClO B8668275 9-(chloromethyl)-9H-xanthene

9-(chloromethyl)-9H-xanthene

Cat. No. B8668275
M. Wt: 230.69 g/mol
InChI Key: LNHYQHBBKHLOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472541B2

Procedure details

A mixture of 4.91 g (51.84 mmol) of chloroacetic acid, 4 mL (54.84 mmol) of thionyl chloride and one drop of DMF was stirred at 90° C. for 3 hours. The resulting solution was cooled and evaporated to remove excess thionyl chloride, hydrogen chloride and sulfur dioxide to yield crude chloroacetyl chloride as a colorless oil, pure enough to use in the next step without further purification. To a stirred suspension of 8.01 g (60.07 mmol) of anhydrous aluminum chloride in 10 mL of nitrobenzene were added 2 mL of chloroacetyl chloride and 2.37 g (21.52 mmol) of resorcinol at 0° C. The mixture was stirred at 0° C. for 10 minutes and at room temperature for 16 hours, poured into ice (ca. 20 mL), hydrolyzed by conc. HCl (10 mL), diluted with water (20 mL) and chloroform (50 mL) and separated. The organic layer was dried over MgSO4, evaporated and purified by column chromatography (75 g of SiO2, 20% ethyl acetate-hexane) to yield 2.57 g (13.77 mmol, 64.0% yield) of 4-(2-chloroacetyl)resorcinol. A mixture of 167.2 mg (0.896 mmol) of 4-(2-chloroacetyl)resorcinol and 109.0 mg (0.990 mmol) of resorcinol in methanesulfonic acid (0.5 mL) was stirred at 85° C. for 1 hour. To the resulting deep red solution, ice (ca. 10 mL) was added to precipitate a product as a black gummy material which eventually became reddish brown fine powder after scratching with a spatula. The precipitate was collected by filtration, washed with water and dried over P2O5 under vacuum to yield 196.6 mg (0.754 mmol, 84% yield) of 9-chloromethylxanthene as a reddish brown solid. 1H NMR (D2O+K2CO3) δ 7.66 (1H, d, J=9 Hz). 6.60 (1H, dd, J=9 & 2 Hz), 6.30 (1H, d, J=2 Hz), 4.82 (2H, s); MS (ES, positive) 261.4, 263.4; UV (KMOPS, pH 7.2) λmax (ε) 515 nm (41,200 M−1cm−1).
Quantity
167.2 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:11]=[CH:10][C:8](O)=[CH:7][C:6]=1[OH:12])=O.[C:13]1([CH:20]=[CH:19][CH:18]=[C:16](O)[CH:15]=1)O>CS(O)(=O)=O>[Cl:1][CH2:2][CH:3]1[C:20]2[CH:19]=[CH:18][CH:16]=[CH:15][C:13]=2[O:12][C:6]2[C:5]1=[CH:11][CH:10]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
167.2 mg
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(O)C=C1)O
Name
Quantity
109 mg
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ice
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a product as a black gummy material which eventually became reddish brown fine powder
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1C2=CC=CC=C2OC=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.754 mmol
AMOUNT: MASS 196.6 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.